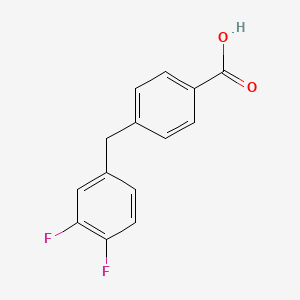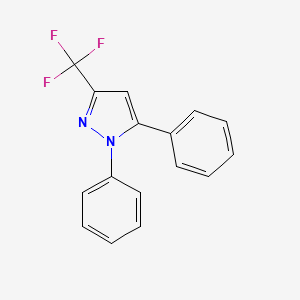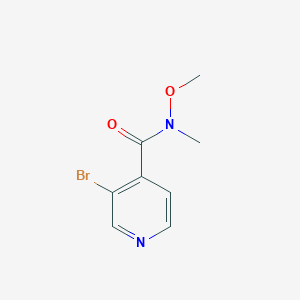
(2-Chloro-4-methylphenyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2-Chloro-4-methylphenyl)methanesulfonyl chloride typically begins with 2-chloro-4-methylphenol.
Chlorosulfonation: The phenol is treated with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced to the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, often involving continuous flow systems and automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Substitution Reactions: (2-Chloro-4-methylphenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where it acts as an oxidizing or reducing agent.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
- Reaction with a thiol yields a sulfonate thioester.
科学研究应用
Chemistry
In organic synthesis, (2-Chloro-4-methylphenyl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl chloride group into molecules. This functional group is valuable for further chemical transformations.
Biology and Medicine
The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs. These drugs have applications as antibiotics, diuretics, and antidiabetic agents.
Industry
In the chemical industry, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism by which (2-Chloro-4-methylphenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable sulfonamide bonds.
相似化合物的比较
Similar Compounds
Benzenesulfonyl chloride: The parent compound without the chlorine and methyl substitutions.
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine atom.
2-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
(2-Chloro-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity and physical properties, making it distinct from its analogs. The chlorine atom increases the electrophilicity of the sulfonyl chloride group, while the methyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical behavior, applications, and comparison with similar compounds
属性
分子式 |
C8H8Cl2O2S |
|---|---|
分子量 |
239.12 g/mol |
IUPAC 名称 |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3 |
InChI 键 |
FAOOBULGDWOSTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)



![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)
![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)


